![molecular formula C12H10I2 B145650 Diphenyliodonium iodide CAS No. 2217-79-0](/img/structure/B145650.png)
Diphenyliodonium iodide
Overview
Description
Diphenyliodonium iodide is a compound that has been studied in various contexts due to its utility in organic synthesis and its interesting chemical properties. It is related to a class of compounds known as iodonium salts, which are characterized by the presence of an iodine atom bonded to two aromatic groups.
Synthesis Analysis
The synthesis of compounds related to this compound has been explored in several studies. For instance, the synthesis of vinylic selenides and sulfides has been achieved through the reaction of diphenyl diselenide with indium(I) iodide, followed by palladium(0)-catalyzed condensation with vinylic bromides . Additionally, the synthesis of polybrominated diphenyl ethers has been reported using brominated diphenyliodonium salts as building blocks .
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been investigated using various spectroscopic techniques. For example, the NMR structure investigation of diphenyliodonium-2-carboxylates has provided insights into the cyclic, neutral structure of these iodonium carboxylates .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. They have been used as arylating reagents in C-C and C-X bond formation . The compound has also been involved in domino synthesis reactions, where it acts as a catalyst to promote multiple functional group transformations . Moreover, the photolysis of diphenyliodonium salt has been studied, with the counteranion acting as a spectral sensitizer .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been a subject of interest. For instance, the effects of diphenyleneiodonium on mitochondrial reactions have been studied, revealing its ability to inhibit certain enzymes and its binding to mitochondrial sites . The optical properties and thermochromisms of halobismuthate/diphenyliodonium hybrids have also been examined, highlighting the role of secondary hypervalent I(III)⋯X interactions in their stability and color changes with temperature .
Scientific Research Applications
Crystal Structure Analysis : A study by Chernov'yants et al. (2012) examined the crystal and molecular structure of diphenyliodonium triiodide, a related compound to diphenyliodonium iodide. This research contributes to the understanding of the crystallographic properties of iodonium salts, which can be useful in various chemical applications (Chernov'yants et al., 2012).
Radiation Synthesis : this compound was formed when iodobenzene was irradiated with electrons, as per a study by A. Maclachlan (1964). This finding suggests a method for the synthesis of this compound under specific conditions, which could have applications in materials science or radiation chemistry (Maclachlan, 1964).
Photolysis Research : Research by Devoe et al. (1987) explored the transient intermediates in the photolysis of iodonium cations, including diphenyliodonium. This study provided insights into the photochemical behavior of these compounds, which could be relevant in photolytic processes in chemistry (Devoe et al., 1987).
Hydrolysis Mechanism : A study by Caserio et al. (1959) on the hydrolysis of diaryliodonium salts, including diphenyliodonium salts, identified the products of hydrolysis and explored possible mechanisms. This research is significant for understanding the chemical reactions and stability of iodonium compounds (Caserio et al., 1959).
Polymerization Initiators : A paper by Kahveci et al. (2008) discussed the use of diphenyliodonium salts in the photoinitiated cationic cross-linking of divinyl ethers. This application is particularly relevant in the field of polymer chemistry, where these salts can act as initiators in polymer formation (Kahveci et al., 2008).
Synthesis of Flame Retardants : Research by Teclechiel et al. (2009) involved the use of brominated diphenyliodonium salts in the synthesis of polybrominated diphenyl ethers, which are used as flame retardants. This demonstrates the role of diphenyliodonium salts in the synthesis of environmentally significant compounds (Teclechiel et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Diphenyliodonium iodide is an organic compound commonly used in catalysts and photoinitiators . It has been found to interact with various targets, including enzymes involved in the phenylpropanoid pathway . These enzymes include phenylalanine ammonia lyase (PAL), cinnamate-4 hydroxylase (C4H), and 4-coumarate coenzyme A ligase (4CL) . These enzymes play crucial roles in the biosynthesis of various secondary metabolites in plants .
Mode of Action
This compound acts by inhibiting the activities of major enzymes in the phenylpropanoid pathway . It limits the levels of PAL, C4H, and 4CL transcription and lowers the contents of related metabolites . It also restrains the downstream transcription level of curcumin synthase (CURS), which significantly impacts the synthesis of bisdemethoxycurcumin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of secondary metabolites in plants, including flavonoids, lignins, and other phenolic compounds . By inhibiting key enzymes in this pathway, this compound can significantly affect the production of these metabolites .
Pharmacokinetics
It’s known that this compound is used as an inhibitor of the production of reactive oxygen species (ros) and shows critical pharmacological activities .
Result of Action
The primary result of this compound’s action is the inhibition of bisdemethoxycurcumin accumulation in fresh-cut yam . This is achieved through the suppression of the phenylpropanoid pathway and bisdemethoxycurcumin biosynthesis . The total bisdemethoxycurcumin in fresh-cut yam treated with this compound is markedly inhibited .
properties
IUPAC Name |
diphenyliodanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRVUAXANLUPO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
Record name | Diphenyliodonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10944820 | |
Record name | Diphenyliodanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2217-79-0 | |
Record name | Diphenyliodonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyliodonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyliodanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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